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Compound of Interest

Compound Name: 3-Methyltetrahydrofuran

Cat. No.: B083541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance
(NMR) spectrum of 3-Methyltetrahydrofuran. It is intended for researchers, scientists, and
drug development professionals who utilize NMR spectroscopy for structural elucidation and
chemical analysis. This document presents a detailed examination of both 'H and 3C NMR
spectra, supported by tabulated data, standardized experimental protocols, and visual
diagrams to facilitate a thorough understanding of the molecule's spectral characteristics.

Introduction to 3-Methyltetrahydrofuran and NMR
Spectroscopy

3-Methyltetrahydrofuran (3-MeTHF) is a heterocyclic organic compound with the chemical
formula CsH100. It is a chiral molecule, existing as a racemic mixture of (R)- and (S)-
enantiomers. As a key intermediate and an environmentally benign solvent in organic
synthesis, a thorough understanding of its structural features through analytical techniques like
NMR spectroscopy is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides
detailed information about the structure, dynamics, reaction state, and chemical environment of
molecules. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise
determination of molecular structure. This guide focuses on the analysis of the proton (*H) and
carbon-13 (*3C) NMR spectra of 3-Methyltetrahydrofuran.
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Predicted *H NMR Spectral Data

The 'H NMR spectrum of 3-Methyltetrahydrofuran exhibits distinct signals corresponding to
the different proton environments in the molecule. The chemical shifts () are influenced by the
electron density around the protons, which is primarily affected by the electronegativity of the
neighboring oxygen atom and the overall molecular geometry.

Table 1: Predicted *H NMR Data for 3-Methyltetrahydrofuran

. . Coupling
Protons Chemical Shift o )
. Multiplicity Constant (J, Integration
(Position) (5, ppm)
Hz)

-CHs (on C3) ~1.0-1.2 Doublet ~6.5-7.5 3H

-CHa- (C4) ~1.5-2.0 Multiplet - 2H

-CH- (C3) ~2.1-2.4 Multiplet - 1H

-CH2- (C2) ~3.2-3.8 Multiplet - 2H

-CHa- (C5) ~3.6-4.0 Multiplet - 2H

Note: These are predicted values. Actual experimental values may vary slightly depending on
the solvent and experimental conditions.

Predicted **C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.
Each unique carbon atom in 3-Methyltetrahydrofuran gives rise to a distinct signal.

Table 2: Predicted 13C NMR Data for 3-Methyltetrahydrofuran
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Carbon (Position)

Chemical Shift (6, ppm)

-CHs ~15-25
C4 ~30-40
Cc3 ~35-45
C5 ~65-75
c2 ~70-80

Note: These are predicted values. Actual experimental values may vary slightly depending on

the solvent and experimental conditions.

Experimental Protocols

To obtain high-quality NMR spectra of 3-Methyltetrahydrofuran, the following experimental

protocols are recommended.

Sample Preparation for Liquid-State NMR

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

interference from impurity signals.

Sample Purity: Ensure the 3-Methyltetrahydrofuran sample is of high purity to avoid

e Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the *H NMR

spectrum.[1] Chloroform-d (CDCIs) is a common choice for small organic molecules.

o Concentration: For *H NMR, a concentration of 1-10 mg of 3-Methyltetrahydrofuran in 0.5-

0.7 mL of deuterated solvent is typically sufficient.[2][3] For 13C NMR, a higher concentration

of 10-50 mg may be required.[4]

¢ Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane
(TMS), to the sample. TMS provides a reference signal at 0 ppm for both *H and 3C NMR

spectra.
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» Sample Filtration: The final solution should be free of any particulate matter.[2] If necessary,
filter the sample through a small plug of cotton or glass wool in a Pasteur pipette into a
clean, dry NMR tube.

e NMR Tube: Use a standard 5 mm NMR tube. The sample height in the tube should be
approximately 4-5 cm.[4]

NMR Instrument Parameters

The following are general parameters for acquiring *H and 13C NMR spectra on a standard
NMR spectrometer. Instrument-specific optimization may be necessary.

1H NMR Spectroscopy:

e Spectrometer Frequency: 300-600 MHz

e Pulse Sequence: Standard single-pulse sequence
e Number of Scans: 8-16

o Relaxation Delay: 1-5 seconds

e Acquisition Time: 2-4 seconds

e Spectral Width: 0-12 ppm

13C NMR Spectroscopy:

Spectrometer Frequency: 75-150 MHz

Pulse Sequence: Proton-decoupled single-pulse sequence

Number of Scans: 128-1024 (or more, depending on concentration)

Relaxation Delay: 2-5 seconds

Acquisition Time: 1-2 seconds

Spectral Width: 0-220 ppm
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Visualization of NMR Data Interpretation

The following diagrams illustrate the logical workflow for interpreting the NMR spectra of 3-
Methyltetrahydrofuran and the relationship between the molecule's structure and its spectral
signals.
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Caption: Logical workflow for 3-Methyltetrahydrofuran NMR analysis.
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General NMR Experimental Workflow
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Caption: Standard experimental workflow for NMR spectroscopy.

Conclusion
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This technical guide provides a foundational understanding of the *H and 3C NMR spectral
analysis of 3-Methyltetrahydrofuran. The presented data tables, experimental protocols, and
workflow diagrams offer a comprehensive resource for researchers and professionals in the
fields of chemistry and drug development. Accurate interpretation of NMR spectra, guided by
the principles outlined in this document, is essential for the unambiguous structural elucidation
and quality control of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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